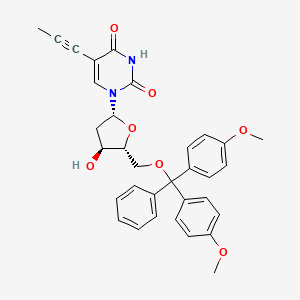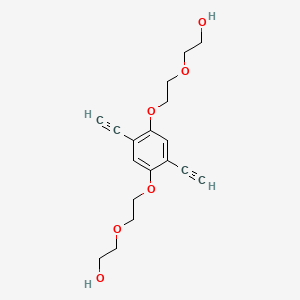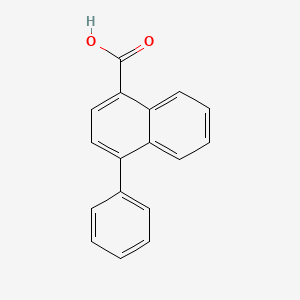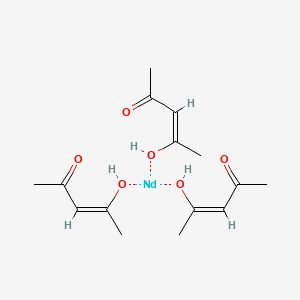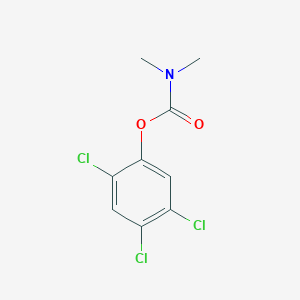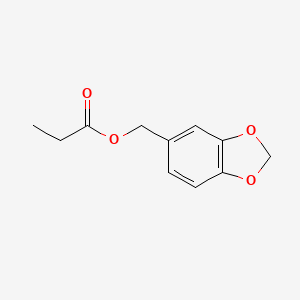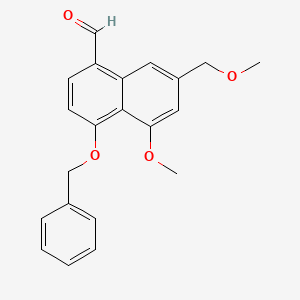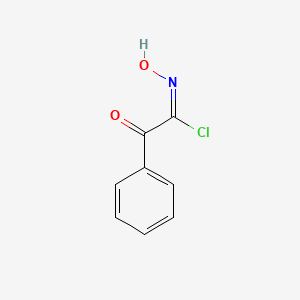
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is an organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a phenyl group, a hydroxyl group, and a chloride atom attached to an imidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride typically involves the reaction of carboxamides with chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. A common method includes heating secondary carboxamides with phosphorus trichloride in the presence of a catalyst like 4-dimethylaminopyridine at temperatures between 75-80°C for about an hour . The reaction yields imidoyl chlorides with varying efficiencies depending on the structure of the starting amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient catalysts and purification techniques like vacuum distillation ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carboxylic acids and hydroxylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted imidoyl compounds.
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced imidoyl compounds and amines.
Scientific Research Applications
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride involves its reactivity with various biological and chemical targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to modifications that alter their activity. Its ability to form stable intermediates makes it a valuable tool in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
- N-phenylbenzimidoyl chloride
- N-hydroxy-2-oxo-2-phenylethanimidoyl bromide
- N-hydroxy-2-oxo-2-phenylethanimidoyl fluoride
Comparison: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is unique due to its specific reactivity and stability compared to its analogs. The presence of the chloride atom provides distinct reactivity patterns, making it suitable for specific synthetic applications. Its hydroxyl group also contributes to its versatility in forming hydrogen bonds and participating in various chemical reactions.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8+ |
InChI Key |
UTZRQMJFOAZBOW-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


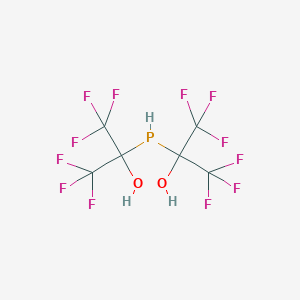
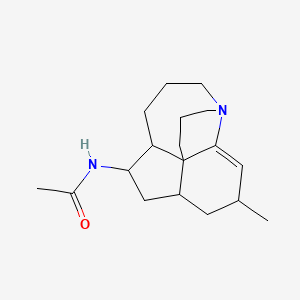

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
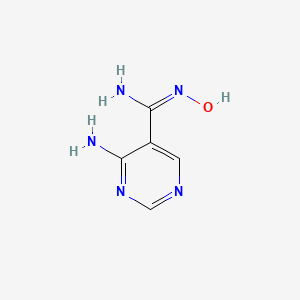
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
